![molecular formula C40H67NO14 B1674807 Leucomycin A1 CAS No. 16846-34-7](/img/structure/B1674807.png)
Leucomycin A1
Overview
Description
Leucomycin A1 is a major metabolite from the leucomycin complex, a family of macrolide antibiotics produced by Streptomyces kitasatoensis . It is effective against Gram-positive bacteria, Gram-negative cocci, Leptospira, and mycoplasma .
Synthesis Analysis
Leucomycin A1 is a natural fermentation product from Streptomyces kitasatoensis . A method was developed for the separation and characterization of new components and impurities in leucomycin by multiple heart-cutting two-dimensional liquid chromatography combined with ion trap/time-of-flight mass spectrometry .Molecular Structure Analysis
The molecular formula of Leucomycin A1 was revised to C40H67NO14 from the elemental analysis and molecular weight determination .Chemical Reactions Analysis
Leucomycin A1 was isolated from the leucomycin complex by use of chromatography over both silicic acid and aluminum oxide . Several attempts to crystallize it from solvents, such as benzene and ethanol (or acetone)-water were unsuccessful .Physical And Chemical Properties Analysis
Leucomycin A1 is a solid and soluble in DMSO . Its molecular weight is 786.0 .Scientific Research Applications
Anticancer Activity
Leucomycin A1, through its analogs and derivatives, has shown promise in anticancer research. Studies on compounds like landomycin E, an angucycline antibiotic structurally related to Leucomycin A1, have revealed significant anticancer activities. Landomycin E has demonstrated broad anticancer activity through mechanisms involving the rapid generation of hydrogen peroxide and a complex caspase activation pattern, contributing to its antileukemic effects. These findings suggest that derivatives or analogs of Leucomycin A1 could represent tolerable drug candidates for cancer treatment, offering potential advantages over traditional therapies like doxorubicin due to less cardiotoxicity (Panchuk et al., 2017; Korynevska et al., 2007).
Mechanisms of Action in Anticancer Research
The mechanisms by which landomycin E, related to Leucomycin A1, exerts its anticancer effects have been a subject of study. It induces apoptotic cell death characterized by caspase cleavage and mitochondrial membrane depolarization, highlighting a potent induction of apoptosis. Moreover, landomycin E has shown promising activity against multidrug-resistant (MDR) cells, suggesting its potential as a new anticancer drug (Korynevska et al., 2007).
Metabolic Regulation in Fermentation
Research has also focused on the metabolic regulation of Leucomycin A1 production through fermentation. The study by Meng (2000) explored the influence of precursors and regulators on the antibiotic potency of Leucomycin A1 during fermentation, identifying optimal conditions that significantly enhance its production. This has practical implications for improving industrial production efficiencies and yields of Leucomycin A1 (Meng, 2000).
Safety And Hazards
Leucomycin A1 should be used with caution due to its association with severe cutaneous hypersensitivity reactions such as Stevens-Johnson syndrome, toxic epidermal necrolysis, erythema multiforme, and acute generalized exanthematous pustulosis, and its potential to precipitate Clostridium difficile associated diarrhea (CDAD), which may lead to fatal colitis .
Future Directions
Leucomycin A1 is one of the more potent members of the leucomycin complex . Leucomycin complex (kitasamycin) is effective against a wide spectrum of pathogens, such as Gram-positive bacteria, Gram-negative cocci, mycoplasma, and Leptospira . Until now, little is known about the activity of individual analogues within the complex .
properties
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-29,32-39,43-44,47-48H,14,16,18-21H2,1-10H3/b12-11+,15-13+/t23-,24-,25-,26+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMDOFXTVAPVLX-YWQHLDGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016463 | |
Record name | Leucomycin A1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leucomycin A1 | |
CAS RN |
16846-34-7, 1392-21-8 | |
Record name | Leucomycin A1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16846-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucomycin A1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016846347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kitasamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09309 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Leucomycin A1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEUCOMYCIN A1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX09Z4QW5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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